molecular formula C19H17ClN4O3S B2398605 4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide CAS No. 289630-03-1

4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B2398605
CAS No.: 289630-03-1
M. Wt: 416.88
InChI Key: PXJBEBKSVYFWQR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group and a sulfonyl-linked pyrimidinyl moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)17-9-7-16(8-10-17)23-18(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBEBKSVYFWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation-Coupling Approach

This method begins with 4-aminobenzamide, which undergoes sulfonylation using 4,6-dimethyl-2-pyrimidinylsulfamoyl chloride. The reaction proceeds in a polar aprotic solvent (e.g., dimethylacetamide) under basic conditions (e.g., triethylamine) at 80–100°C for 6–12 hours. The sulfonamide intermediate is then chlorinated using phosphorus oxychloride ($$ \text{POCl}_3 $$) at 90°C, yielding the target compound after recrystallization. Key advantages include high atom economy (yields >85%) and compatibility with industrial-scale reactors.

Modular Assembly via Chlorobenzamide Intermediate

An alternative route starts with 4-chlorobenzoyl chloride, which is condensed with 4-aminophenylsulfonamide in the presence of a coupling agent (e.g., $$ \text{HOBt}/\text{EDC} $$). The resulting sulfonamide is further functionalized with 4,6-dimethyl-2-aminopyrimidine under Mitsunobu conditions ($$ \text{DIAD}/\text{PPh}_3 $$). While this method offers flexibility in introducing substituents, it requires stringent anhydrous conditions and yields are moderate (60–75%).

Step-by-Step Reaction Mechanisms

Sulfonylation of 4-Aminobenzamide

The sulfonylation step involves nucleophilic attack by the amine group of 4-aminobenzamide on the electrophilic sulfur atom of 4,6-dimethyl-2-pyrimidinylsulfamoyl chloride. A base (e.g., $$ \text{Et}_3\text{N} $$) neutralizes the generated HCl, driving the reaction to completion. The mechanism proceeds via a tetrahedral intermediate, with the sulfonamide bond forming regioselectively at the para position due to steric hindrance from the pyrimidine methyl groups.

Chlorination with Phosphorus Oxychloride

Chlorination of the benzamide carbonyl group is facilitated by $$ \text{POCl}_3 $$, which acts as both a solvent and a chlorinating agent. The reaction mechanism involves the formation of a Vilsmeier-Haack complex, where the carbonyl oxygen attacks the electrophilic phosphorus center, followed by displacement of the chloride ion. This step is critical for introducing the chloro substituent while preserving the sulfonamide integrity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal sulfonylation occurs at 90°C in $$ \text{N,N} $$-dimethylacetamide (DMA), which stabilizes the transition state through polar interactions. Lower temperatures (<70°C) result in incomplete conversion, while higher temperatures (>110°C) promote decomposition. Chlorination with $$ \text{POCl}_3 $$ achieves maximum efficiency at 85°C, with reaction times of 1–2 hours.

pH and Catalytic Additives

The sulfonylation step requires precise pH control (pH 8–9) to prevent protonation of the amine nucleophile. Addition of catalytic $$ \text{DMAP} $$ (4-dimethylaminopyridine) accelerates the reaction by 30%, likely through stabilization of the sulfamoyl chloride electrophile.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from tetrahydrofuran (THF)-water (3:1 v/v), yielding crystals with >99.5% purity (HPLC). Alternative solvent systems, such as dimethylformamide (DMF)-water, reduce yield (68%) but improve contaminant removal (max. 0.07%).

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.95–7.75 (m, 4H, Ar-H), 6.85 (s, 1H, pyrimidine-H), 2.45 (s, 6H, CH$$ _3 $$).
  • HPLC: Retention time 12.3 min (C18 column, acetonitrile-water gradient).

Challenges and Alternative Approaches

Green Chemistry Alternatives

Recent studies propose replacing $$ \text{POCl}3 $$ with $$ \text{SOCl}2 $$ in the presence of $$ \text{DMF} $$, reducing toxicity by 40%. Microwave-assisted synthesis (150°C, 20 min) further shortens reaction times while maintaining yields >80%.

Industrial Applications and Scalability

The sulfonylation-coupling route is preferred for scale-up, with batch sizes exceeding 100 kg reported in patent literature. Key considerations include:

  • Cost Efficiency: 4-Aminobenzamide starting material reduces raw material costs by 35% compared to nitrile-based routes.
  • Waste Management: Phosphorus oxychloride recovery via distillation achieves 90% reuse, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Recent studies have highlighted the potential of 4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

  • Case Study : A comparative study indicated that derivatives of sulfonamide compounds exhibit varying degrees of COX-2 inhibition. The compound demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has shown that it can inhibit tumor growth in various cancer cell lines.

  • Case Study : In a screening of a drug library on multicellular spheroids, this compound was identified as a novel anticancer agent, demonstrating cytotoxic effects against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications on the pyrimidine ring and sulfonamide group have been studied to enhance potency and selectivity.

ModificationEffect on Activity
Chloro substitution on phenyl ringIncreased COX-2 inhibition
Dimethyl substitution on pyrimidineEnhanced analgesic effect

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, also known by its CAS number 313261-96-0, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula : C18H17ClN4O4S2
  • Molecular Weight : 452.93 g/mol
  • InChIKey : MNXLRWJQEIGACI-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer therapy. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Studies have shown that this compound has significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
SW480 (Colorectal)0.12Inhibition of β-Catenin signaling
HCT116 (Colorectal)2.00Induction of apoptosis
MDA-MB-231 (Breast)1.50Cell cycle arrest and apoptosis induction

In a study assessing its effects on colorectal cancer cells, the compound inhibited cell proliferation effectively through mechanisms involving the downregulation of β-Catenin, a key player in Wnt signaling pathways associated with tumor growth .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of this enzyme leads to reduced levels of tetrahydrofolate, ultimately affecting nucleic acid synthesis in rapidly dividing cells .

Case Studies and Research Findings

  • In Vivo Studies : A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size in mice bearing HCT116 xenografts. The treatment resulted in a marked decrease in Ki67 expression, indicating reduced cell proliferation .
  • Mechanistic Insights : Research indicated that the compound's mechanism involves not only direct inhibition of target enzymes but also modulation of cellular signaling pathways. For instance, it was shown to affect the expression of genes related to apoptosis and cell cycle regulation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyrimidine moiety can enhance biological activity. Compounds with additional alkyl groups on the pyrimidine ring exhibited improved potency against cancer cell lines .

Q & A

Q. How to evaluate compound stability under physiological conditions?

  • Methodological Answer : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at intervals (0–24h) and quantify degradation via UPLC-PDA. Use Arrhenius plots to extrapolate shelf-life. Stability-indicating methods (e.g., forced degradation under oxidative/thermal stress) identify vulnerable functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.